molecular formula C9H5ClN2O2 B13040362 2-Chloro-1,8-naphthyridine-3-carboxylic acid

2-Chloro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13040362
M. Wt: 208.60 g/mol
InChI Key: DIOAIIVHKLYCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,8-naphthyridine-3-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1,8-naphthyridine family, a class of N-heterocyclic compounds known for a wide spectrum of pharmacological activities . The core 1,8-naphthyridine structure consists of a fused system of two pyridine rings, and derivatives are frequently investigated for their antimicrobial and anti-infective properties . The specific substitution pattern of this reagent, featuring a chlorine atom at the 2-position and a carboxylic acid group at the 3-position, makes it a valuable synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound as a key building block to develop novel antibacterial agents . The 1,8-naphthyridine scaffold is a known pharmacophore in several commercial and investigational antibiotics, where its mechanism of action often involves the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication . Beyond antimicrobial applications, 1,8-naphthyridine-3-carboxylic acid derivatives are also being explored in other therapeutic areas, including anticancer research, due to their demonstrated cytotoxicity against various cell lines . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOAIIVHKLYCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,8-naphthyridine-3-carboxylic acid typically involves the chlorination of 1,8-naphthyridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. These methods are favored for their high yields and applicability in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 2-chloro-1,8-naphthyridine-3-carboxylic acid have been documented in various studies. It has shown significant activity against a range of pathogenic bacteria and fungi. For instance, derivatives of naphthyridine have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting better activity than standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundActivity AgainstReference
2-Chloro-1,8-naphthyridineS. aureus, E. coli
4-Oxo-1-substituted derivativeP. aeruginosa, A. niger
Hydrazone derivativesB. cereus, F. oxysporum

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. These compounds exhibit mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases . The synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid derivatives has been linked to significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity
A study conducted by researchers synthesized several derivatives of 2-chloro-1,8-naphthyridine-3-carboxylic acid and evaluated their cytotoxic effects on human cancer cells. The results indicated that certain modifications increased potency significantly compared to the parent compound .

Synthesis and Derivatives

The synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify this compound into various derivatives increases its applicability across different therapeutic areas.

Table 2: Synthetic Routes for Derivatives

Synthetic RouteResulting Derivative TypeReference
Chlorination followed by carboxylationCarboxylic acid derivatives
Reaction with hydrazinesHydrazide derivatives
EsterificationAlkyl esters

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA, interfering with RNA synthesis and, consequently, protein synthesis . This mechanism is similar to that of other naphthyridine derivatives like nalidixic acid.

Comparison with Similar Compounds

Structural Variations

Key structural analogues differ in substituents at positions 1, 2, 4, 6, and 7 of the naphthyridine core. Notable examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
2-Chloro-1,8-naphthyridine-3-carboxylic acid Cl at C2, COOH at C3 C₉H₅ClN₂O₂ 208.60* Chlorine enhances electrophilicity; carboxylic acid improves solubility
7-Chloro-6-fluoro-1-(4-fluorophenyl) derivative Cl at C7, F at C6, 4-fluorophenyl at N1, COOH at C3 C₁₅H₈ClF₂N₂O₃ 352.69 Dual halogenation (Cl, F) increases lipophilicity; fluorophenyl enhances π-π stacking
2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid CF₃ at C2, COOH at C3 C₁₀H₅F₃N₂O₂ 242.15 Trifluoromethyl group boosts metabolic stability and membrane permeability
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid O at C2 (keto), COOH at C3 C₉H₆N₂O₃ 190.16 Keto group increases hydrogen-bonding potential; reduced electrophilicity
1-Cyclopropyl-7-chloro-6-fluoro derivative Cyclopropyl at N1, Cl at C7, F at C6, COOH at C3 C₁₂H₈ClFN₂O₃ 282.65 Cyclopropyl enhances pharmacokinetic properties; fluorination improves target affinity

*Calculated based on evidence.

Physicochemical Properties

Property 2-Chloro Derivative 7-Cl-6-F Derivative Trifluoromethyl Analogue 2-Oxo Derivative
Melting Point (°C) >300 Not reported Not reported 360
logP (Predicted) ~1.5* ~2.8 (Cl/F) ~3.1 (CF₃) ~0.5 (keto)
Aqueous Solubility Moderate (COOH) Low (lipophilic) Low (CF₃) High (polar groups)
Stability Stable under dry Sensitive to light High (CF₃) Prone to hydrolysis

*Estimated based on structural features.

Key Research Findings

Substituent Impact on Bioactivity :

  • Chlorine at C2 enhances electrophilic interactions with bacterial DNA gyrase .
  • Fluorine at C6 improves bioavailability by reducing metabolic degradation .
  • The trifluoromethyl group at C2 increases blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Efficiency :

  • Hydrolysis of ethyl esters (e.g., compound 3a) to carboxylic acids achieves >80% yield under mild alkaline conditions .
  • Two-step fluorination-chlorination protocols reduce byproduct formation compared to traditional halogenation methods .

ADMET Profiles :

  • Carboxylic acid derivatives generally exhibit favorable aqueous solubility but require prodrug strategies (e.g., esterification) for oral absorption .
  • Fluorinated and trifluoromethylated analogues show longer plasma half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

2-Chloro-1,8-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antihistaminic properties, supported by various studies and research findings.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives, including 2-chloro-1,8-naphthyridine-3-carboxylic acid, are recognized for their versatile pharmacological profiles. They exhibit a range of biological activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential cytotoxic effects against cancer cell lines.
  • Antihistaminic : Capable of modulating histamine receptors.

Antimicrobial Activity

Research indicates that 2-chloro-1,8-naphthyridine derivatives possess significant antimicrobial properties. A study reported moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus using agar dilution methods. Molecular docking studies suggest that these compounds interact with bacterial DNA gyrase, inhibiting its function and leading to bacterial death .

Table 1: Antimicrobial Activity of 2-Chloro-1,8-naphthyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Chloro-1,8-naphthyridine-3-carboxylic acidE. coli≥1.024 µg/mL
S. aureusModerate activity
Pseudomonas aeruginosaModerate activity

Anticancer Activity

The anticancer potential of 2-chloro-1,8-naphthyridine derivatives has been explored in various studies. One notable study demonstrated that certain derivatives exhibited cytotoxic effects against murine P388 leukemia cells. The structure-activity relationship indicated that modifications at the 6-position of the naphthyridine scaffold significantly influenced their potency .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Chloro-1,8-naphthyridine-3-carboxylic acidP388 leukemia5.0
MCF-7 breast cancer10.0

Antihistaminic Activity

In vitro studies have shown that derivatives of 1,8-naphthyridine, including 2-chloro-1,8-naphthyridine-3-carboxylic acid, exhibit antihistaminic activity. A study involving guinea pig trachea demonstrated promising bronchorelaxant effects comparable to standard antihistamines like chlorpheniramine. Molecular docking studies revealed favorable binding interactions with H1 histamine receptors .

Case Study 1: Synthesis and Evaluation

A recent synthesis of new derivatives of 1,8-naphthyridine-3-carboxylic acid highlighted their potential as effective antihistaminic agents. The study utilized in silico tools to predict the biological activity before experimental validation, indicating a strategic approach in drug discovery .

Case Study 2: Synergistic Effects with Antibiotics

Another study investigated the synergistic effects of combining 1,8-naphthyridine derivatives with fluoroquinolone antibiotics. Results showed that the presence of these naphthyridine compounds significantly reduced the MICs of antibiotics against resistant bacterial strains, suggesting a potential for enhancing antibacterial efficacy through combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.